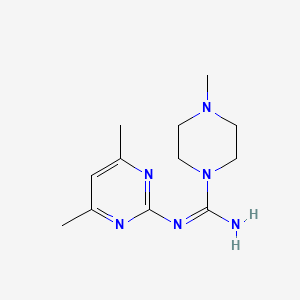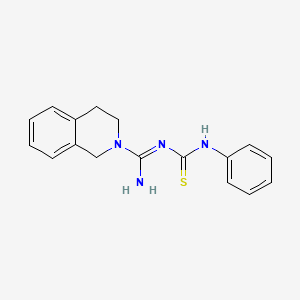
N-(4-fluoro-3-nitrophenyl)-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-3-nitrophenyl)-2-methyl-3-nitrobenzamide is a chemical compound with the following molecular formula:
C7H6FNO4S
. It has a molecular weight of 219.19 g/mol . This compound belongs to the class of photolinkers, which are used for photoaffinity labeling and bioconjugation.Preparation Methods
Synthetic Routes: The synthesis of N-(4-fluoro-3-nitrophenyl)-2-methyl-3-nitrobenzamide involves several steps One common synthetic route starts with 4-fluoro-3-nitrophenol
Preparation of 4-fluoro-3-nitrophenol: This compound can be synthesized from appropriate starting materials using suitable reagents and conditions .
Conversion to this compound: The 4-fluoro-3-nitrophenol is further modified to obtain the desired benzamide derivative.
Industrial Production Methods: While industrial-scale production methods may vary, the synthesis typically involves optimizing reaction conditions, yield, and purity. Detailed industrial protocols are proprietary and may not be publicly available.
Chemical Reactions Analysis
N-(4-fluoro-3-nitrophenyl)-2-methyl-3-nitrobenzamide can participate in various chemical reactions:
Nitrene Insertion Reaction: This compound can be photochemically activated by nitrene insertion, allowing it to conjugate with biomolecules without additional catalysts or reagents .
Substitution Reactions: Depending on the functional groups present, it may undergo substitution reactions (e.g., nucleophilic substitution).
Reduction and Oxidation: The nitro groups can be reduced to amino groups or oxidized to other functional groups.
Common reagents and conditions used in these reactions depend on the specific transformation being carried out.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-2-methyl-3-nitrobenzamide finds applications in various fields:
Surface Engineering: It can be used to modify surfaces for immobilization of biomolecules.
Bioconjugation: Used to create covalent bonds between biomolecules and surfaces.
Rapid Diagnostics: Enables quick detection of specific targets.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on the context. It likely involves interactions with specific molecular targets or pathways, but detailed studies are needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
N-(4-fluoro-3-nitrophenyl)-2-methyl-3-nitrobenzamide stands out due to its simple preparation, ease of use, and versatility. Similar compounds include other photolinkers like benzophenones, aryldiazirines, and arylazides .
Properties
Molecular Formula |
C14H10FN3O5 |
|---|---|
Molecular Weight |
319.24 g/mol |
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C14H10FN3O5/c1-8-10(3-2-4-12(8)17(20)21)14(19)16-9-5-6-11(15)13(7-9)18(22)23/h2-7H,1H3,(H,16,19) |
InChI Key |
CQFXUHWLKWKSDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B11028744.png)
![7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B11028751.png)

![8-methyl-2-[(3-methylphenyl)amino]-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11028765.png)
![(1E)-4,4,6-trimethyl-2-oxo-1-{[3-(trifluoromethyl)phenyl]imino}-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B11028774.png)
![5-Acetyl-2-[(2-methoxyphenyl)amino]-4-methylpyrimidine](/img/structure/B11028777.png)
![(1Z)-4,4,6,8-tetramethyl-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028784.png)
![(1'Z)-8'-fluoro-6'-methyl-1'-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5',6'-dihydrospiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinolin]-2'(1'H)-one](/img/structure/B11028787.png)

![9-methoxy-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B11028791.png)
![(1E)-6-(4-chlorophenyl)-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028796.png)
![2-Amino-8'-fluoro-6',7,7-trimethyl-3-propionyl-5',6',7,8-tetrahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-{IJ}]quinoline-4',1''-cyclopentane]-2',5(6{H})-dione](/img/structure/B11028809.png)
![Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B11028814.png)
![Benzene-1,3-diylbis[(4-benzylpiperidin-1-yl)methanone]](/img/structure/B11028819.png)
